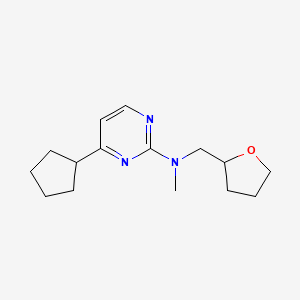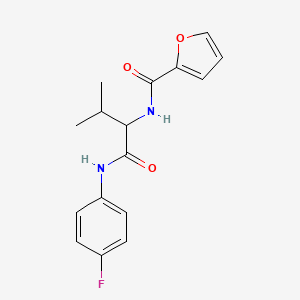
4-cyclopentyl-N-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cyclopentyl-N-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrimidin-2-amine, also known as CP-544326, is a synthetic compound that belongs to the pyrimidine class of drugs. It was first synthesized in 2004 and has since been the subject of scientific research due to its potential therapeutic applications.
Wirkmechanismus
4-cyclopentyl-N-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrimidin-2-amine works by inhibiting the reuptake of dopamine, serotonin, and norepinephrine, which are neurotransmitters involved in the regulation of mood, behavior, and cognition. It also works by binding to the sigma-1 receptor, which is involved in the regulation of various physiological processes, including pain perception, mood, and cognition.
Biochemical and Physiological Effects
4-cyclopentyl-N-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrimidin-2-amine has been found to have various biochemical and physiological effects. It has been found to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which can improve mood, behavior, and cognition. It has also been found to have analgesic effects, which can reduce pain perception. Additionally, it has been found to have neuroprotective effects, which can protect the brain from damage caused by various insults, including ischemia and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
4-cyclopentyl-N-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrimidin-2-amine has several advantages and limitations for lab experiments. One advantage is that it has been found to have activity against various targets, which can make it useful for studying the role of these targets in various physiological processes. Another advantage is that it has been found to have neuroprotective effects, which can make it useful for studying the mechanisms underlying neuroprotection. One limitation is that it has not been extensively studied in humans, which can limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 4-cyclopentyl-N-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrimidin-2-amine. One direction is to further study its potential therapeutic applications, including its potential use in the treatment of various neurological and psychiatric disorders. Another direction is to study its mechanisms of action in more detail, including its effects on various signaling pathways and its interactions with other molecules. Additionally, further research is needed to determine its safety and efficacy in humans, which can help to determine its potential as a therapeutic agent.
Synthesemethoden
4-cyclopentyl-N-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrimidin-2-amine is synthesized through a multi-step process that involves the reaction of various reagents under specific conditions. The synthesis begins with the reaction of cyclopentylmagnesium bromide with 2-bromo-1-(tetrahydrofuran-2-ylmethyl)pyrimidin-4(1H)-one, followed by the reaction of the resulting cyclopentyl-2-(tetrahydrofuran-2-ylmethyl)pyrimidin-4(1H)-one with methylmagnesium bromide. The final step involves the reaction of the resulting cyclopentyl-N-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrimidin-2-amine with 2-bromo-4-chloropyrimidine.
Wissenschaftliche Forschungsanwendungen
4-cyclopentyl-N-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrimidin-2-amine has been the subject of scientific research due to its potential therapeutic applications. It has been found to have activity against various targets, including the dopamine transporter, the serotonin transporter, and the norepinephrine transporter. It has also been found to have activity against the sigma-1 receptor, which is involved in the regulation of various physiological processes, including pain perception, mood, and cognition.
Eigenschaften
IUPAC Name |
4-cyclopentyl-N-methyl-N-(oxolan-2-ylmethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-18(11-13-7-4-10-19-13)15-16-9-8-14(17-15)12-5-2-3-6-12/h8-9,12-13H,2-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNJNHGZFOVGRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCO1)C2=NC=CC(=N2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-bromo-2-fluorophenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5379676.png)
![N-{[(4-methoxyphenyl)amino]carbonothioyl}-N'-(phenylsulfonyl)benzenecarboximidamide](/img/structure/B5379679.png)
![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B5379689.png)

![1-[(4-methyl-1-piperidinyl)sulfonyl]piperazine hydrochloride](/img/structure/B5379713.png)
![5-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-furamide](/img/structure/B5379721.png)

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5379735.png)

![7-(2-hydroxyphenyl)-2-(trifluoromethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5379746.png)
![3-(4-bromophenyl)-2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5379752.png)
![2-(2-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5379767.png)
![3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B5379772.png)
![6-[(4-chloro-2-methylphenoxy)acetyl]-2-isobutyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5379774.png)